
7-Methyl-7H-purin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7H-purin-2-ol is a chemical compound with the molecular formula C6H6N4O It is a derivative of purine, a bicyclic aromatic compound that consists of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-purin-2-ol typically involves the methylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of 7-methyl-7H-purin-2-one.
Reduction: Formation of 7-methyl-7H-dihydropurin-2-ol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-7H-purin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleic acid analogs and potential interactions with enzymes involved in DNA and RNA metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleic acid bases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-7H-purin-2-ol involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or substrate for enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The compound may also interact with purinergic receptors, influencing signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
7-Methylguanine: Another methylated purine derivative with similar structural features.
7-Methylhypoxanthine: A related compound with a different oxidation state at the purine ring.
2-Amino-7-methyl-7H-purin-6-ol: A compound with an additional amino group, affecting its chemical properties and biological activity.
Uniqueness: 7-Methyl-7H-purin-2-ol is unique due to its specific methylation pattern and hydroxyl group at the second position. This structural configuration imparts distinct chemical reactivity and biological interactions compared to other methylated purine derivatives.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methyl-3H-purin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-8-5-4(10)2-7-6(11)9-5/h2-3H,1H3,(H,7,9,11) |
InChI Key |
VHIKVDKMEKRPIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)
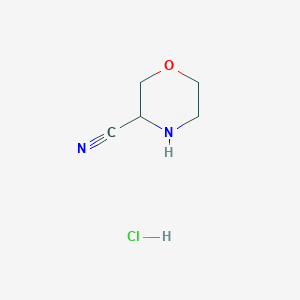
![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)

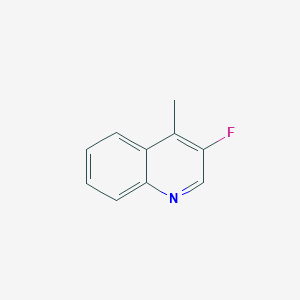
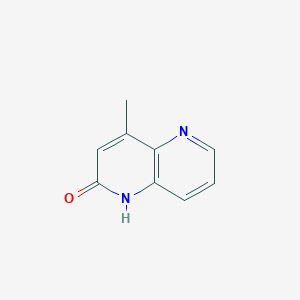
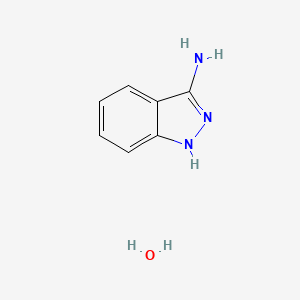
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)
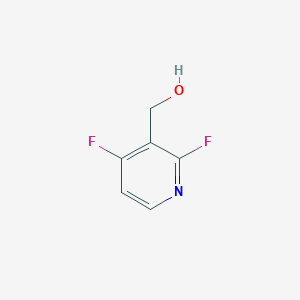


![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

